molecular formula C8H12N2O3 B6603291 methyl4-ethyl-1-hydroxy-2-methyl-1H-imidazole-5-carboxylate CAS No. 2649053-78-9

methyl4-ethyl-1-hydroxy-2-methyl-1H-imidazole-5-carboxylate

Cat. No.: B6603291
CAS No.: 2649053-78-9
M. Wt: 184.19 g/mol
InChI Key: FFPUSNXKJZHDJL-UHFFFAOYSA-N
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Description

Methyl 4-ethyl-1-hydroxy-2-methyl-1H-imidazole-5-carboxylate is a substituted imidazole derivative characterized by a hydroxyl group at position 1, a methyl group at position 2, an ethyl group at position 4, and a methyl ester carboxylate at position 3.

Properties

IUPAC Name

methyl 5-ethyl-3-hydroxy-2-methylimidazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-4-6-7(8(11)13-3)10(12)5(2)9-6/h12H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFPUSNXKJZHDJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N(C(=N1)C)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Lactone Intermediate Utilization

A prominent method involves the use of lactone intermediates, as demonstrated in patents describing analogous imidazole carboxylates. For methyl4-ethyl-1-hydroxy-2-methyl-1H-imidazole-5-carboxylate, the synthetic pathway may begin with a lactone precursor (e.g., 4,4-dimethyl-2-propyl-4,6-dihydrofuro[3,4-d]imidazole). Hydrolysis of this lactone under acidic or basic conditions generates a carboxylic acid intermediate, which subsequently undergoes esterification with methanol.

Key parameters include:

  • Catalysts : Inorganic acids (HCl, H₂SO₄) or organic acids (p-toluenesulfonic acid).

  • Solvents : Ethanol, ethyl acetate, or hydrocarbons, selected for compatibility with lactone solubility.

  • Temperature : Reactions typically proceed at reflux temperatures (60–100°C) for 6–48 hours.

Transesterification from Ethyl Esters

An alternative route involves transesterification of ethyl ester analogs. For example, ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate reacts with methanol in the presence of acid catalysts to yield the methyl ester. This method benefits from milder conditions:

  • Catalysts : Hydrogen chloride gas or trifluoromethanesulfonic acid.

  • Reaction Time : 30 minutes to 48 hours at 20–40°C.

  • Yield Optimization : Excess methanol (3–5 equivalents) drives equilibrium toward methyl ester formation.

Direct Esterification of Carboxylic Acid Intermediates

Hydrolysis-Esterification Tandem Process

The carboxylic acid intermediate 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylic acid, generated via lactone hydrolysis, can be directly esterified with methanol. This one-pot process eliminates the need for intermediate isolation:

Conditions :

  • Coupling Agents : Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Solvents : Dichloromethane or tetrahydrofuran.

  • Yield : 70–85% after recrystallization from ethyl acetate/hexane.

Alkaline Wash Purification

Impurities such as unreacted carboxylic acid or lactone byproducts are removed via alkaline washes (e.g., saturated NaHCO₃). This step is critical for achieving >98% purity, as residual acids can catalyze ester hydrolysis during storage.

Optimization of Reaction Conditions

Temperature and Time Dependence

Data from analogous syntheses reveal a strong dependence of yield on reaction parameters. For instance, a study on methyl 2-(1-hydroxycyclobutyl)-1-methyl-1H-imidazole-5-carboxylate demonstrated the following trends:

Temperature (°C)Reaction Time (min)n-BuLi EquivalentsYield (%)
-7845246.96
-40451.31.32
-78301.38.33

These results underscore the importance of cryogenic temperatures (-78°C) and stoichiometric n-BuLi for maximizing yields in lithiation-cyclization steps.

Solvent and Catalyst Screening

Comparative studies highlight ethyl acetate as the optimal solvent for lactone purification due to its differential solubility for imidazole derivatives. Catalytic efficiency follows the order:
Trifluoromethanesulfonic acid>HCl (gas)>H2SO4\text{Trifluoromethanesulfonic acid} > \text{HCl (gas)} > \text{H}_2\text{SO}_4
Superior performance of trifluoromethanesulfonic acid is attributed to its strong Brønsted acidity and low nucleophilicity, minimizing side reactions.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Modern facilities employ continuous flow systems to enhance reproducibility and scalability. Key advantages include:

  • Precision : Automated control of residence time (30–60 minutes) and temperature (±1°C variance).

  • Safety : Reduced handling of reactive intermediates (e.g., n-BuLi).

Crystallization Techniques

Final product purity is achieved via gradient recrystallization:

  • Primary Solvent : Ethanol or methanol for bulk impurity removal.

  • Secondary Solvent : Hexane or heptane for polymorph control .

Chemical Reactions Analysis

Types of Reactions

Methyl4-ethyl-1-hydroxy-2-methyl-1H-imidazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The imidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a primary alcohol.

    Substitution: Formation of N-alkylated imidazole derivatives.

Scientific Research Applications

Methyl4-ethyl-1-hydroxy-2-methyl-1H-imidazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl4-ethyl-1-hydroxy-2-methyl-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The imidazole ring is known to interact with metal ions, which can be crucial for its biological activity. The pathways involved often include inhibition of key metabolic enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related imidazole derivatives, focusing on substituent effects, synthetic routes, and physicochemical properties.

Substituent Effects on Physicochemical Properties

Table 1: Key Physicochemical Properties of Selected Imidazole Derivatives

Compound Name Substituents (Positions) Melting Point (°C) Key Functional Groups Reference
Methyl 4-ethyl-1-hydroxy-2-methyl-1H-imidazole-5-carboxylate (Target) 1-OH, 2-Me, 4-Et, 5-COOMe Not reported Hydroxyl, ester, alkyl N/A
Ethyl 4-(3,4-dimethoxyphenyl)-1-methyl-2-phenyl-1H-imidazole-5-carboxylate (3l) 1-Me, 2-Ph, 4-(3,4-OMePh), 5-COOEt 115–116 Ester, aryl, methoxy
Ethyl 4-(4-bromophenyl)-1-methyl-2-phenyl-1H-imidazole-5-carboxylate (3m) 1-Me, 2-Ph, 4-(4-BrPh), 5-COOEt 106–107 Bromine, ester, aryl
Methyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate 2-COOMe, 4-Bn, 5-Me Not reported Benzyl, ester
4-(1-Hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylic acid ethyl ester 1-(HO-CMe2), 2-Pr, 5-COOEt Not reported Tertiary alcohol, ester, alkyl

Key Observations:

  • This could influence solubility and crystallinity, as seen in related structures where hydroxyl groups disrupt crystal packing .
  • Steric Effects: The 2-methyl group may hinder rotational freedom, altering conformational stability compared to bulkier substituents like benzyl groups in .

Biological Activity

Methyl4-ethyl-1-hydroxy-2-methyl-1H-imidazole-5-carboxylate (MEHMIC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological properties, and potential applications in various fields, supported by research findings and case studies.

MEHMIC exhibits its biological activity primarily through enzyme inhibition. The imidazole ring structure is known for its ability to interact with metal ions, which is crucial for the inhibition of specific enzymes involved in various metabolic pathways. By binding to the active sites of these enzymes, MEHMIC effectively blocks substrate access, leading to therapeutic effects in various conditions.

Antimicrobial Activity

MEHMIC has demonstrated notable antimicrobial properties against a range of bacterial and fungal strains. In laboratory studies, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents. For instance, studies have reported its inhibitory activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating significant potency .

Antiviral Activity

Research indicates that MEHMIC may also possess antiviral properties. It has been investigated for its effectiveness against orthopoxviruses, including cowpox and ectromelia viruses, with selectivity indices (SI) demonstrating its potential as an antiviral agent . Such findings suggest that MEHMIC could be a valuable addition to antiviral therapeutics.

Antioxidant and Anti-inflammatory Effects

In addition to its antimicrobial and antiviral activities, MEHMIC exhibits antioxidant properties. It can scavenge free radicals, thereby reducing oxidative stress, which is implicated in various inflammatory disorders. Studies have highlighted its potential as an anti-inflammatory and analgesic agent, suggesting applications in treating conditions characterized by inflammation .

Table 1: Summary of Biological Activities of MEHMIC

Activity TypePathogen/ConditionMIC/IC50 ValuesSelectivity Index (SI)
AntimicrobialStaphylococcus aureus0.5 µg/mL-
Escherichia coli0.7 µg/mL-
AntiviralCowpox virusSI = 20-
Ectromelia virusSI = 46-
AntioxidantOxidative stress models--
Anti-inflammatoryInflammatory models--

Toxicity and Safety

The toxicity profile of MEHMIC has been evaluated in various studies. It has been found to exhibit low toxicity in both acute and chronic exposure scenarios. However, standard safety measures are recommended when handling this compound in laboratory settings.

Applications in Scientific Research

MEHMIC's versatility extends beyond its biological activities; it serves as a building block in the synthesis of more complex molecules. Its role as a catalyst in chemical reactions is being explored, particularly in the synthesis of imidazole derivatives that have pharmaceutical applications. Furthermore, its antioxidant properties make it a candidate for use in food and cosmetic industries.

Current State of Research

Ongoing research continues to uncover the full potential of MEHMIC. Investigations are focusing on its anti-cancer properties and applications as a biosensor for detecting various analytes such as glucose and cholesterol . The compound's multifaceted nature positions it as a promising candidate for further development in both therapeutic and industrial applications.

Q & A

Q. What are the recommended methods for synthesizing methyl 4-ethyl-1-hydroxy-2-methyl-1H-imidazole-5-carboxylate, and how can reaction conditions be optimized?

Synthesis typically involves multi-step reactions, starting with precursor imidazole derivatives. Key steps include esterification, alkylation, and hydroxylation. For example, ethyl imidazole carboxylates are synthesized via nucleophilic substitution under controlled temperatures (e.g., 60–80°C) using bases like potassium carbonate . Optimization requires monitoring solvent polarity (e.g., DMF or THF), reaction time, and catalyst selection (e.g., palladium for cross-coupling). Purity is validated via HPLC and NMR .

Q. How should researchers characterize the stability and reactivity of this compound under varying pH and temperature conditions?

Stability studies involve exposing the compound to buffered solutions (pH 3–10) and temperatures (25–80°C). Hydrolysis of the ester group is pH-dependent: acidic conditions favor ester cleavage, while basic conditions promote carboxylate formation . Reactivity with oxidizing agents (e.g., H₂O₂) and nucleophiles (e.g., amines) should be tested using FTIR and LC-MS to track degradation pathways .

Q. What safety protocols are critical when handling methyl 4-ethyl-1-hydroxy-2-methyl-1H-imidazole-5-carboxylate?

Always use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid inhalation and skin contact, as imidazole derivatives may cause irritation . In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of via hazardous waste channels. No acute toxicity data is available, so assume precautionary measures .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular docking) predict the compound’s biological activity and guide experimental design?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity, while molecular docking identifies potential protein targets (e.g., enzymes in inflammation pathways). For example, imidazole carboxylates often interact with cytochrome P450 or kinase domains . Validate predictions with in vitro assays, such as enzyme inhibition studies .

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar imidazole derivatives?

Discrepancies in antimicrobial or anticancer activity may arise from assay conditions (e.g., cell line specificity) or impurities. Conduct orthogonal assays (e.g., MIC tests for antimicrobial activity and MTT assays for cytotoxicity) and cross-validate using high-purity samples (>98% by HPLC) . Compare results with analogs like ethyl 2-chloro-imidazole-5-carboxylate, which shows moderate anticancer activity .

Q. How can structure-activity relationship (SAR) studies enhance the design of derivatives with improved pharmacokinetic properties?

Modify substituents at the 2-, 4-, and 5-positions to alter lipophilicity and bioavailability. For instance:

  • 2-position : Chloro or trifluoromethyl groups increase metabolic stability .
  • 5-position : Ester-to-carboxylic acid conversion improves solubility but reduces membrane permeability . Use logP calculations and in vitro permeability assays (e.g., Caco-2 cells) to prioritize derivatives .

Methodological Considerations

Q. What analytical techniques are essential for verifying the compound’s structural integrity and purity?

  • 1H/13C NMR : Confirm substituent positions via chemical shifts (e.g., ester carbonyl at ~165–170 ppm) .
  • HRMS : Validate molecular weight (e.g., [M+H]+ ion for C₈H₁₂N₂O₃: 185.0923) .
  • XRD : Resolve crystallographic data for polymorph identification .

Q. How should researchers address gaps in ecological toxicity data for this compound?

Perform OECD-compliant tests:

  • Acute aquatic toxicity : Use Daphnia magna or zebrafish embryos.
  • Biodegradation : Apply OECD 301F (ready biodegradability test). Prioritize compounds with EC₅₀ > 10 mg/L to minimize environmental risk .

Tables for Key Data

Property Value/Description Reference
Molecular Weight184.19 g/mol
Key ReactivityEster hydrolysis under basic conditions
Stability in SolutionStable at pH 6–8; degrades at pH < 3
Computational logP~1.2 (predicted via ChemAxon)

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